1,3-difluoroisoquinoline
CAS No.: 703-58-2
Cat. No.: VC11485681
Molecular Formula: C9H5F2N
Molecular Weight: 165.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 703-58-2 |
---|---|
Molecular Formula | C9H5F2N |
Molecular Weight | 165.14 g/mol |
IUPAC Name | 1,3-difluoroisoquinoline |
Standard InChI | InChI=1S/C9H5F2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H |
Standard InChI Key | YUUGFARVOSOCLZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,3-Difluoroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heteroaromatic compounds. The molecule consists of a benzene ring fused to a pyridine ring, with fluorine substituents at positions 1 and 3 (Figure 1). This arrangement creates a planar structure with limited rotatable bonds (0), as confirmed by its heavy atom count (12) and dual aromatic rings . The fluorine atoms introduce electronegative centers that influence electron distribution, enhancing reactivity at the 4- and 5-positions of the pyridine ring.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165 Da |
Rotatable Bonds | 0 |
Hydrogen Bond Acceptors | 1 |
Polar Surface Area | 13 Ų |
Electronic and Steric Effects
The fluorine atoms exert strong electron-withdrawing effects via inductive mechanisms, deactivating the aromatic ring toward electrophilic substitution. This property is reflected in the compound’s calculated of 2.82, which indicates moderate hydrophobicity suitable for traversing lipid bilayers . The absence of hydrogen bond donors (0) and minimal acceptors (1) further enhances its potential as a central scaffold in medicinal chemistry, where balanced solubility and permeability are critical.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols for 1,3-difluoroisoquinoline are proprietary, its production likely involves halogenation or fluorination of precursor isoquinolines. A plausible pathway includes:
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Direct Fluorination: Treatment of 1,3-dichloroisoquinoline with potassium fluoride (KF) under thermally activated conditions, leveraging aromatic nucleophilic substitution (SNAr).
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Cross-Coupling Strategies: Palladium-catalyzed reactions using fluorinating agents such as Selectfluor or xenon difluoride (XeF), analogous to methods described for related fluorinated heterocycles .
Reaction optimization must address challenges such as regioselectivity and fluorine’s high electronegativity, which can destabilize intermediates.
Industrial Production
Large-scale synthesis is managed by suppliers like Enamine Ltd and A2B Chem, who offer bulk quantities (up to 10 g) with purities ≥95% . Production typically employs continuous-flow systems to enhance yield and safety, particularly when handling hazardous fluorinating reagents.
Table 2: Commercial Availability and Pricing
Supplier | Lead Time | Quantity | Price ($) |
---|---|---|---|
Enamine US | 2 days | 100 mg | 377 |
A2B Chem | 12 days | 2.5 g | 4,378 |
Physicochemical Properties
Thermal and Solubility Profiles
1,3-Difluoroisoquinoline’s melting point and thermal decomposition data remain unreported, but its low polar surface area (13 Ų) predicts limited solubility in polar solvents like water. Experimental solubility in common organic solvents is inferred as follows:
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Ethyl acetate: High solubility due to compatible polarity.
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Hexane: Moderate solubility, enhanced by heating.
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Dimethyl sulfoxide (DMSO): Excellent solubility (>50 mg/mL), making it ideal for biological assays .
Spectroscopic Data
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: Aromatic protons resonate between δ 7.5–8.5 ppm, with coupling constants () of 8–12 Hz indicating ortho-fluorine interactions.
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: Distinct signals near δ -110 ppm, characteristic of aromatic fluorine atoms.
Applications in Scientific Research
Materials Science
The compound’s rigid π-conjugated system and electron-deficient aromatic ring make it a candidate for:
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Organic Electronics: As an electron-transport layer in OLEDs, improving device efficiency.
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Coordination Chemistry: Ligand design for transition metal catalysts in cross-coupling reactions.
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